Tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate

PROTAC linker synthesis Suzuki–Miyaura coupling Pd catalysis

Tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate (CAS 1416439-93-4, C₁₅H₂₂BrNO₃, MW 344.24 g/mol) is a bifunctional small-molecule scaffold consisting of a Boc-protected primary amine, a primary alcohol, and a 4-bromobenzyl moiety. It is a versatile synthetic intermediate for the construction of bioactive molecules, including proteolysis-targeting chimeras (PROTACs), where aryl bromides serve as cross-coupling handles for fragment elaboration.

Molecular Formula C15H22BrNO3
Molecular Weight 344.24 g/mol
Cat. No. B7988086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate
Molecular FormulaC15H22BrNO3
Molecular Weight344.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)Br)CO
InChIInChI=1S/C15H22BrNO3/c1-15(2,3)20-14(19)17-9-12(10-18)8-11-4-6-13(16)7-5-11/h4-7,12,18H,8-10H2,1-3H3,(H,17,19)
InChIKeyZRFWWNXCGHWOTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate: A Bifunctional Building Block for PROTAC and Medicinal Chemistry Scaffolds


Tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate (CAS 1416439-93-4, C₁₅H₂₂BrNO₃, MW 344.24 g/mol) is a bifunctional small-molecule scaffold consisting of a Boc-protected primary amine, a primary alcohol, and a 4-bromobenzyl moiety. It is a versatile synthetic intermediate for the construction of bioactive molecules, including proteolysis-targeting chimeras (PROTACs), where aryl bromides serve as cross-coupling handles for fragment elaboration . The compound features three orthogonal functional groups — the acid-labile Boc-amine, the nucleophilic primary alcohol, and the aryl bromide competent for Pd-mediated cross-coupling — enabling sequential, chemoselective derivatization in multi-step synthetic routes .

Why Substituting the 4-Bromobenzyl Group in Tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate with Other Halogenated or Alkyl Analogs Compromises Multidimensional Performance


The 4-bromobenzyl substituent in this scaffold is not a generic placeholder; identical substitution with chloro, fluoro, or methyl analogs simultaneously perturbs steric bulk, lipophilicity, electronic character, and synthetic reactivity in ways that cannot be compensated by adjusting a single parameter [1] [2]. The bromine atom's unique combination of van der Waals radius (1.85 Å), Hansch π constant (0.86), and C–Br bond dissociation energy (293 kJ/mol) occupies a non-redundant position in the property space. Swapping to a 4-chloro analog reduces steric demand and lipophilicity while dramatically increasing bond strength, eliminating the metabolic lability and simplified cross-coupling conditions that distinguish the brominated compound [3]. The following quantitative evidence guide details each dimension of differentiation.

Quantitative Differentiation of Tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate vs. Its Closest Halogen and Alkyl Analogs


Superior Cross-Coupling Reactivity: Aryl Bromide Enables Ligand-Free Suzuki–Miyaura Coupling Unavailable to Aryl Chloride Analogs

The 4-bromobenzyl group in the target compound enables Pd-catalyzed Suzuki–Miyaura coupling under simplified conditions that the 4-chlorobenzyl analog cannot tolerate. In a direct head-to-head study of aryl halide reactivity, aryl bromides produced high yields of biaryl products in the absence of both added base and added ligand, while aryl chlorides required the bulky, expensive ligand 2-(di-tert-butylphosphino)-1-phenyl-1H-pyrrole (cataCXium®PtB) to achieve comparable yields [1]. Furthermore, the yield with 4-chlorobenzylamine substrates dropped sharply below pH 5.0, whereas the corresponding brominated substrates maintained high yields down to pH 1.5 [1].

PROTAC linker synthesis Suzuki–Miyaura coupling Pd catalysis

Larger Steric Footprint: 4-Bromobenzyl Occupies a Defined, Quantifiable Volume Advantage Over 4-Chlorobenzyl and 4-Fluorobenzyl Analogs

The van der Waals radius of bromine (1.85 Å) provides a steric footprint 6.3% larger than chlorine (1.74 Å) and 25.9% larger than fluorine (1.47 Å) [1]. This steric increment is predicted to influence binding pocket occupancy in sterically demanding protein targets. In PROTAC design, linker steric bulk can modulate ternary complex formation and cooperativity [2]. The 4-bromobenzyl group thus occupies a distinct steric niche not replicated by the smaller halogen analogs.

Steric bulk Van der Waals radius Binding pocket occupancy

Higher Lipophilicity: 4-Bromobenzyl Confers Increased log P vs. Chloro and Fluoro Analogs, Tuning Membrane Permeability and Solubility

The Hansch π constant for bromine (0.86) is 21% higher than that for chlorine (0.71) and over 6-fold higher than fluorine (0.14) [1]. This translates into a predicted log P increase of approximately 1.5 units for a molecule containing a 4-bromobenzyl fragment versus its 4-fluoro counterpart, assuming three aromatic positions are substituted [1]. For CNS-targeted PROTACs or small-molecule probes where passive membrane permeability is critical, this lipophilicity delta can be decisive.

Lipophilicity Hansch π constant log P tuning

Comparable Electron-Withdrawing Effect to Chlorine but Distinct from Fluorine: Hammett σp Evidence Guides Electronic Property Selection

The Hammett σp value for bromine (+0.23) is identical to that of chlorine (+0.23), indicating equivalent electron-withdrawing induction through the aromatic ring [1]. In contrast, fluorine has a σp of only +0.06, making it only 26% as effective an electron-withdrawing group at the para position [1]. Thus, for applications where electronic modulation of the aromatic ring is critical (e.g., tuning pKa of adjacent heterocycles or influencing π-stacking interactions), chlorine can serve as an electronic isostere, but fluorine cannot.

Electronic effect Hammett σp constant SAR

Weaker Carbon–Halogen Bond: C–Br Bond Dissociation Energy Is 58 kJ/mol Lower Than C–Cl, Enabling Differential Metabolic Lability

The C–Br bond dissociation energy (293 kJ/mol) is 58 kJ/mol lower than that of the C–Cl bond (351 kJ/mol) [1]. Correspondingly, the rate of dehalogenation follows the trend F < Cl < Br < I [1]. This implies that the 4-bromobenzyl scaffold undergoes faster metabolic or chemical debromination than the corresponding 4-chlorobenzyl scaffold undergoes dechlorination. This property can be exploited in prodrug design where controlled linker cleavage is desired.

Metabolic stability Bond dissociation energy Dehalogenation

Positional Isomer Differentiation: para-Bromo vs. meta-Bromo Electronic Properties Diverge Significantly (Δσ = 0.16)

The target compound bears a para-bromo substituent (σp = +0.23). The positional isomer with meta-bromo substitution has a Hammett σm of +0.39, a 70% stronger electron-withdrawing effect [1]. This substantial electronic difference means that the 3-bromobenzyl analog (CAS 1416440-18-0) cannot serve as a direct replacement for the 4-bromobenzyl scaffold in applications where electronic modulation of the aryl ring governs bioactivity or reactivity.

Regiochemistry Hammett σm vs σp positional isomer

High-Impact Application Scenarios for Tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate Guided by Quantitative Differentiation Evidence


PROTAC Library Synthesis Requiring Ligand-Free Pd-Mediated Cross-Coupling

The compound's 4-bromobenzyl group permits Suzuki–Miyaura coupling without added base or ligand, a capability not shared by the 4-chlorobenzyl analog [Section 3, Evidence 1]. This enables high-throughput parallel synthesis of PROTAC libraries under mild, aqueous conditions (pH 1.5–6.0), reducing reagent costs and simplifying purification. Researchers building degrader libraries benefit from the broader pH tolerance and simplified protocol.

CNS-Penetrant Degrader or Probe Design Requiring Controlled Lipophilicity Enhancement

With a Hansch π of 0.86 versus 0.14 for the 4-fluoro analog, the brominated scaffold systematically increases log P by 0.72 units per aromatic substitution [Section 3, Evidence 3]. This makes it the preferred building block when designing BBB-penetrant PROTACs or small-molecule probes where passive permeability is limiting, provided solubility constraints are managed through formulation or co-solvent strategies.

Sterically Demanding Target Binding Pockets Where Linker Bulk Modulates Ternary Complex Geometry

The 6.3% larger van der Waals radius of bromine over chlorine (1.85 vs. 1.74 Å) can alter the spatial arrangement of the linker within the PROTAC ternary complex [Section 3, Evidence 2]. This is critical when targeting proteins with constricted binding grooves (e.g., bromodomains, kinase hinge regions). The 4-bromobenzyl scaffold provides a defined steric increment for fine-tuning cooperativity.

Prodrug Strategies Exploiting Differential Metabolic C–Br Lability

The C–Br bond dissociation energy (293 kJ/mol) is 58 kJ/mol lower than the C–Cl bond, and the dehalogenation rate is correspondingly faster [Section 3, Evidence 5]. This biochemical lability can be harnessed for intracellular prodrug activation where the linker is designed to cleave in response to intracellular reductive conditions or dehalogenase activity, releasing an active warhead selectively within target cells.

Quote Request

Request a Quote for Tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.